3-bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine
Descripción
Propiedades
IUPAC Name |
3-bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c1-13-7-3-6-8(5(10)4-11-6)12-9(7)14-2/h3-4,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRFSQONYVTSGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C2C(=C1)NC=C2Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
The synthesis of 3-bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the bromination of 5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine using bromine or a brominating agent in the presence of a suitable solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Análisis De Reacciones Químicas
3-Bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its functional groups, often using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Aplicaciones Científicas De Investigación
3-Bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers use it to study the structure-activity relationships of pyrrolo[3,2-b]pyridine derivatives and their biological activities.
Mecanismo De Acción
The mechanism of action of 3-bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The inhibition of FGFRs can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Comparación Con Compuestos Similares
Substituent Variations on the Pyrrolo[3,2-b]pyridine Core
The following table summarizes key analogs of 3-bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine, emphasizing structural differences and their implications:
Key Observations :
- Substituent Position : Bromine at C3 in the target compound contrasts with C5/C6 bromination in pyrrolo[2,3-b]pyridine analogs (e.g., –4). This positional difference affects electronic properties and binding interactions in biological targets.
- Functional Groups : Methoxy groups (C5, C6) enhance solubility compared to halogenated (F, Cl) or alkyl (CH₃) substituents, which may improve pharmacokinetics .
- Reactivity : The aldehyde group in 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde () enables nucleophilic additions, unlike the inert methoxy groups in the target compound.
Comparison with Pyrrolo[2,3-b]pyridine Derivatives
While the target compound belongs to the pyrrolo[3,2-b]pyridine family, analogs in the pyrrolo[2,3-b]pyridine series (e.g., –4) provide insights into substituent effects:
Structural Implications :
- Electronic Effects: Nitro groups (e.g., in 5-(3,4-dimethoxyphenyl)-3-nitro-1H-pyrrolo[2,3-b]pyridine) increase electrophilicity, whereas methoxy groups in the target compound act as electron donors .
- Synthetic Accessibility: Ethynyl substituents () enable Sonogashira couplings, contrasting with the target compound’s reliance on nucleophilic aromatic substitution for bromine introduction .
Actividad Biológica
Overview
3-Bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound known for its potential biological activities, particularly in medicinal chemistry. With the molecular formula C9H9BrN2O2 and a molecular weight of 257.08 g/mol, this compound exhibits a unique structure that contributes to its reactivity and interaction with biological targets .
The biological activity of 3-bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine primarily involves its interaction with fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound's structure allows it to form hydrogen bonds with specific amino acids in FGFRs, leading to anti-proliferative effects on tumor cells . Additionally, it has been studied for its antibacterial and antimycobacterial properties, showcasing its versatility in pharmacological applications .
Inhibition Studies
Research has demonstrated that derivatives of 3-bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine exhibit significant inhibitory activity against various biological targets. The following table summarizes the IC50 values for selected derivatives against FGFRs and other relevant enzymes:
| Compound Name | Target | IC50 (µM) | % Inhibition |
|---|---|---|---|
| 3-Bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine | FGFR | 0.48 | 77% |
| 5,6-Dimethoxy-1H-pyrrolo[3,2-b]pyridine | PDE4B | 0.14 | 85% |
| Compound 11h (related derivative) | TNF-α release | NA | Significant |
Note: NA indicates data not available from the source.
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of pyrrolo[3,2-b]pyridine derivatives, it was found that the compound effectively inhibited tumor cell proliferation in vitro. The mechanism involved blocking FGFR signaling pathways essential for cell growth and survival. This study highlighted the potential of this compound as a lead candidate for developing new cancer therapeutics .
Case Study 2: Antibacterial Properties
Another investigation assessed the antibacterial activity of 3-bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine against various bacterial strains. The results indicated that the compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections .
Structure-Activity Relationship (SAR)
The presence of methoxy groups at positions 5 and 6 significantly enhances the solubility and bioactivity of the compound. Comparative studies with similar compounds reveal that modifications in substitution patterns can lead to variations in potency and selectivity against biological targets. For instance:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Bromo-1H-pyrrolo[2,3-b]pyridine | Lacks methoxy groups | Different reactivity profile |
| 6-Bromo-1H-pyrrolo[3,2-b]pyridine | Bromine at position 6 | Potentially different binding affinities |
These variations underscore the importance of structural modifications in optimizing biological activity .
Q & A
Q. What are the key considerations for optimizing the synthesis of 3-bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine to achieve high purity and yield?
- Methodological Answer :
Synthesis optimization involves: - Regioselective bromination : Use N-bromosuccinimide (NBS) in THF at low temperatures (-78°C) to minimize side reactions .
- Protection of reactive sites : Tosyl (Ts) groups can stabilize the pyrrolo-pyridine core during subsequent reactions, as demonstrated in analogous compounds (e.g., 5-bromo-1-tosyl-pyrrolo[2,3-b]pyridine) .
- Purification : Silica gel chromatography with gradients of dichloromethane/ethyl acetate (90:10 to 98:2) achieves >98% purity, as seen in similar dimethoxy-substituted derivatives .
- Yield improvement : Optimize stoichiometry (e.g., 1.2 eq boronic acid in Suzuki couplings) and catalyst loading (2 mol% Pd(PPh₃)₄) to enhance cross-coupling efficiency .
Q. What spectroscopic techniques are most effective for characterizing 3-bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine and its derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Critical for confirming substitution patterns. For example, NH protons in DMSO-d₆ resonate at δ 12.93 ppm in similar brominated pyrrolo-pyridines, while methoxy groups appear as singlets near δ 3.8 ppm .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₉H₈BrN₂O₂: 283.9845) and detects isotopic patterns for bromine .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ in aldehyde derivatives) .
Q. How does the bromine substituent influence the reactivity of the pyrrolo[3,2-b]pyridine core in cross-coupling reactions?
- Methodological Answer :
The 3-bromo group acts as a directing site for Suzuki-Miyaura couplings. For example: - Suzuki Coupling : React with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) under Pd catalysis to introduce aryl groups at the 3-position .
- Limitations : Steric hindrance from 5,6-dimethoxy groups may reduce coupling efficiency; pre-protection (e.g., tosylation) improves reactivity .
Advanced Research Questions
Q. How can researchers address challenges in regioselective functionalization of the pyrrolo[3,2-b]pyridine core during derivatization?
- Methodological Answer :
- Directed ortho-metalation : Use strong bases (e.g., LDA) to deprotonate specific positions, enabling selective substitution .
- Halogen-Dance Reactions : Redistribute bromine atoms under controlled conditions (e.g., using n-BuLi at -78°C) to access alternative regioisomers .
- Computational Modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices for electrophilic attack) .
Q. What strategies resolve contradictions in reported biological activities of 3-bromo-5,6-dimethoxy derivatives across studies?
- Methodological Answer :
- Kinase Inhibition Assays : Standardize protocols (e.g., IC₅₀ measurements against SGK-1 kinase) to compare activity across labs .
- SAR Analysis : Systematically vary substituents (e.g., replacing Br with CF₃ or Cl) and correlate with bioactivity trends .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, DSSTox) to identify consensus mechanisms .
Q. How do structural modifications at the 3-bromo position influence the compound’s kinase inhibitory activity?
- Methodological Answer :
- Electron-Withdrawing Effects : Bromine enhances electrophilicity, improving binding to kinase ATP pockets (e.g., SGK-1 inhibition IC₅₀ = 0.85 µM in brominated analogs) .
- Steric Considerations : Bulkier groups (e.g., phenylacetylene) reduce activity due to clashes with hydrophobic kinase domains .
- Comparative Studies : Replace Br with CN or NO₂ to evaluate electronic vs. steric contributions .
Q. What computational tools are recommended for predicting the binding modes of 3-bromo-5,6-dimethoxy derivatives with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., VEGFR-2) .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (AMBER or GROMACS) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modification (e.g., Br → Cl) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
